molecular formula C19H23Cl3N4 B2505152 N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride CAS No. 2413876-98-7

N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride

Cat. No.: B2505152
CAS No.: 2413876-98-7
M. Wt: 413.77
InChI Key: YAFQFNOUYXZVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride is a useful research compound. Its molecular formula is C19H23Cl3N4 and its molecular weight is 413.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4’-piperidine]-2-imine;dihydrochloride, also known as EN300-203951, is the process of ferroptosis . Ferroptosis is a form of programmed cell death that is iron-dependent and is characterized by the accumulation of lipid peroxides .

Mode of Action

EN300-203951 acts as a potent inhibitor of ferroptosis . It mitigates tissue injury in a mouse model of hepatic ischemia/reperfusion injury . The compound achieves this by decreasing the levels of Voltage-Dependent Anion Channel 1 (VDAC1) and restoring the levels of Glutathione Peroxidase 4 (GPX4) . The mechanism of activity of EN300-203951 has been attributed to its activity as a radical-trapping antioxidant .

Biochemical Pathways

The biochemical pathway affected by EN300-203951 is the ferroptosis pathway . By inhibiting ferroptosis, EN300-203951 prevents the accumulation of lipid peroxides, which are harmful to the cell . This results in the mitigation of tissue injury, particularly in the context of hepatic ischemia/reperfusion injury .

Pharmacokinetics

It is known that the compound is soluble in dmso (up to 15 mg/ml), which suggests that it may have good bioavailability . The compound is stable for at least one year when stored at -20°C .

Result of Action

The molecular and cellular effects of the action of EN300-203951 involve the inhibition of ferroptosis, which leads to a decrease in tissue injury . Specifically, in a mouse model of hepatic ischemia/reperfusion injury, EN300-203951 was able to protect the mouse myocardium against injury .

Action Environment

It is known that the compound is stable for at least one year when stored at -20°c , suggesting that temperature is an important factor in its stability

Biochemical Analysis

Biochemical Properties

N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4’-piperidine]-2-imine;dihydrochloride plays a crucial role in biochemical reactions, particularly in the process of ferroptosis . It interacts with key biomolecules such as the enzyme glutathione peroxidase 4 (GPX4) and the voltage-dependent anion channel 1 (VDAC1) . The compound’s interaction with these biomolecules results in the inhibition of ferroptosis .

Cellular Effects

The effects of N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4’-piperidine]-2-imine;dihydrochloride on cells are profound. It influences cell function by mitigating tissue injury in models of hepatic ischemia/reperfusion injury . It also impacts cell signaling pathways, gene expression, and cellular metabolism by decreasing VDAC1 and restoring GPX4 levels .

Molecular Mechanism

The molecular mechanism of action of N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4’-piperidine]-2-imine;dihydrochloride involves its activity as a radical-trapping antioxidant . It binds to biomolecules such as GPX4 and VDAC1, inhibiting the process of ferroptosis . This results in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4’-piperidine]-2-imine;dihydrochloride change over time. The compound is stable for at least one year when stored at -20°C . It is soluble in DMSO up to 15 mg/ml, and solutions in DMSO may be stored at -20°C for up to 2 months .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4.2ClH/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18;;/h1-7,12,21,24H,8-11,13H2,(H,22,23);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJXHSXGYBPGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.